1-(a-D-ribofuranosyl)uracil

Übersicht

Beschreibung

1-(a-D-ribofuranosyl)uracil is a purine nucleoside analog . It plays an indispensable role in the metabolic processes of carbohydrate derivatives . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Synthesis Analysis

The synthesis of 1-(a-D-ribofuranosyl)uracil involves several steps. Starting with the easily accessible 1-(β-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one, the C-6 carbonyl function of isouridine was built via formation of the corresponding O6, 5′-cyclonucleoside followed by a two-step oxidation with o-chloranil and base-catalyzed hydrolysis of the intermediate 6-chloro-O6,5′-cyclonucleoside .

Molecular Structure Analysis

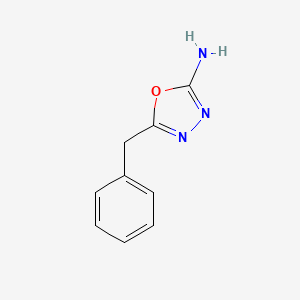

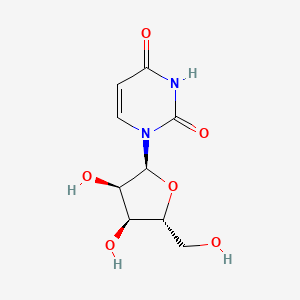

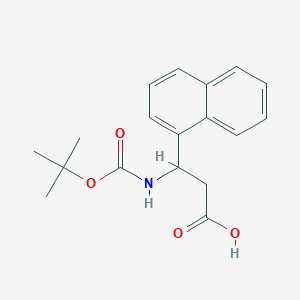

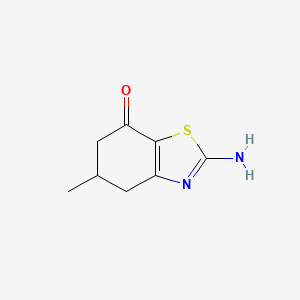

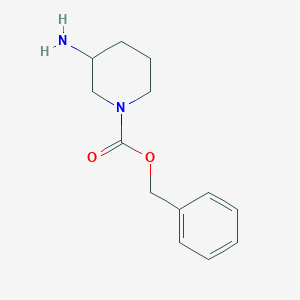

The molecular formula of 1-(a-D-ribofuranosyl)uracil is C9H12N2O6 . The structure includes a uracil base attached to a C11 tunicamine sugar, glycosylated at C11 by a GlcNAc sugar and N-acylated at C10 by a C12 –C15 fatty acid .

Chemical Reactions Analysis

1-(a-D-ribofuranosyl)uracil is involved in several chemical reactions. For instance, it is used in the synthesis of cyclic and acyclic uracil nucleosides that showed very promising activity against HSV-1 compared to acyclovir .

Physical And Chemical Properties Analysis

1-(a-D-ribofuranosyl)uracil has a molecular weight of 244.20 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 244.06953611 g/mol . The topological polar surface area is 119 Ų .

Wissenschaftliche Forschungsanwendungen

- 1-(a-D-ribofuranosyl)uracil exhibits antiviral activity. Researchers have investigated its potential against RNA viruses, including influenza and HIV. By inhibiting viral replication, it could serve as a therapeutic agent or a lead compound for drug development .

- As a nucleoside analogue, this compound can be incorporated into RNA or DNA during replication. Its structural similarity to natural nucleosides allows it to interfere with nucleic acid synthesis. Scientists explore its use in cancer therapy and antiviral drugs .

- Researchers study the interactions between 1-(a-D-ribofuranosyl)uracil and enzymes involved in nucleotide metabolism. Understanding these interactions can reveal insights into cellular processes and enzyme inhibition mechanisms .

- This compound can be used to modify RNA molecules. By incorporating it into RNA strands, scientists investigate RNA folding, stability, and function. It aids in deciphering RNA-based regulatory networks .

- Radiolabeled derivatives of 1-(a-D-ribofuranosyl)uracil can be used for positron emission tomography (PET) imaging. These radiopharmaceuticals help visualize metabolic processes and monitor disease progression .

- Chemists utilize this compound as a building block for synthesizing other nucleosides or nucleotides. Its versatility allows for the creation of novel analogues with potential therapeutic applications .

Antiviral Research

Nucleoside Analogues

Chemical Biology and Enzymology

RNA Modification Studies

Radiopharmaceuticals and Imaging

Chemical Synthesis and Medicinal Chemistry

Wirkmechanismus

Target of Action

1-(a-D-ribofuranosyl)uracil is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s antitumor activity is broad and targets these malignancies specifically .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis . This interaction results in the induction of apoptosis, a process of programmed cell death . This leads to the death of the malignant cells, thereby reducing the progression of the malignancies .

Biochemical Pathways

The affected biochemical pathway is the DNA synthesis pathway . By inhibiting this pathway, 1-(a-D-ribofuranosyl)uracil prevents the replication of the malignant cells . The downstream effect of this inhibition is the induction of apoptosis, leading to the death of the malignant cells .

Result of Action

The result of the action of 1-(a-D-ribofuranosyl)uracil is the reduction in the progression of indolent lymphoid malignancies . This is achieved through the inhibition of DNA synthesis, which leads to the induction of apoptosis and the death of the malignant cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-JBBNEOJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364101 | |

| Record name | AC1LU69J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(a-D-ribofuranosyl)uracil | |

CAS RN |

3258-07-9 | |

| Record name | AC1LU69J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the α-anomer of uridine differ from the naturally occurring β-anomer in terms of its interaction with enzymes?

A1: While the provided research articles do not directly compare the activity of α-uridine with β-uridine, the study by [Wu et al. (2)] investigates the interaction of a closely related molecule, 5-formyl-1-(α-D-ribofuranosyl)uracil 5'-triphosphate (α-fo5UTP), with Escherichia coli DNA-dependent RNA polymerase. This study shows that α-fo5UTP acts as a non-competitive inhibitor of RNA polymerase, suggesting that it binds to a site distinct from the substrate binding site. [] This binding leads to reversible inhibition of the enzyme, likely through Schiff base formation between the formyl group of α-fo5UTP and an amino group on the enzyme. [] Although further research is needed to directly compare the behavior of α- and β-anomers, this example highlights how the stereochemistry at the anomeric carbon can significantly impact interactions with enzymes.

Q2: What makes 1-(α-D-ribofuranosyl)uracil a useful compound in the synthesis of other molecules?

A2: The research by [Schinazi et al. (4)] demonstrates the utility of a protected derivative of 1-(α-D-ribofuranosyl)uracil as a precursor for synthesizing carborane-containing nucleosides. [] Specifically, 1,3-di-O-acetyl-5-O-benzoyl-2-O-(o-carboran-1-ylmethyl)-D-ribofuranose, derived from 1-(α-D-ribofuranosyl)uracil, was successfully employed to create a novel carborane-uracil conjugate. [] This highlights the potential of using modified uridine derivatives as building blocks for creating compounds with potential applications in fields like boron neutron capture therapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl[(2-methylphenyl)methyl]amine](/img/structure/B1270857.png)

![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)